

Application Notes and Protocols: ^1H and ^{13}C NMR Spectroscopy of Methyl Dotriacontanoate

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Compound of Interest

Compound Name: Methyl dotriacontanoate

Cat. No.: B164360

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This document provides a detailed guide to the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy of **Methyl dotriacontanoate**. It includes expected chemical shifts, a comprehensive experimental protocol for data acquisition, and visual aids to facilitate understanding of the molecular structure and experimental workflow.

Introduction

Methyl dotriacontanoate ($\text{CH}_3(\text{CH}_2)_{30}\text{COOCH}_3$) is the methyl ester of dotriacontanoic acid, a saturated very-long-chain fatty acid. As a lipophilic molecule, it and similar long-chain esters are integral components of various biological systems and find applications in pharmaceuticals, cosmetics, and material sciences. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such molecules. This application note details the expected ^1H and ^{13}C NMR spectral data and provides a robust protocol for their acquisition.

Predicted ^1H and ^{13}C NMR Spectral Data

Due to the straightforward, unbranched saturated nature of **Methyl dotriacontanoate**, its NMR spectra are expected to be relatively simple and characteristic of long-chain fatty acid methyl esters. The chemical shifts are predictable based on the well-established values for similar compounds.

^1H NMR Spectroscopy

The proton NMR spectrum is dominated by the signal from the long methylene chain. The key diagnostic signals are those of the terminal methyl group, the methylene group adjacent to the carbonyl, and the methoxy group of the ester.

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
CH ₃ -(C ₂₉ H ₅₈)-	~ 0.88	Triplet (t)	3H
-(CH ₂) ₂₈ -	~ 1.25	Broad Singlet	56H
-CH ₂ -CH ₂ -COO-	~ 1.63	Quintet	2H
-CH ₂ -COO-	~ 2.30	Triplet (t)	2H
-O-CH ₃	~ 3.67	Singlet (s)	3H

¹³C NMR Spectroscopy

The carbon NMR spectrum provides more detailed resolution of the carbon environments within the long alkyl chain, particularly at the termini.

Assignment	Chemical Shift (δ , ppm)
CH ₃ -(C ₃₀ H ₆₀)-	~ 14.1
CH ₂ -CH ₃	~ 22.7
-(CH ₂) ₂₅ -	~ 29.7 (intense peak)
-(CH ₂) _n - (nearer the ester)	~ 29.1 - 29.6
-CH ₂ -CH ₂ -COO-	~ 25.0
-CH ₂ -CH ₂ -COO-	~ 34.4
-O-CH ₃	~ 51.4
-COO-	~ 174.4

Experimental Protocol

This protocol outlines the steps for acquiring high-quality ^1H and ^{13}C NMR spectra of **Methyl dotriacontanoate**.

1. Sample Preparation

- Solvent Selection: Due to its non-polar nature, **Methyl dotriacontanoate** is soluble in deuterated chloroform (CDCl_3).
- Procedure:
 - Weigh approximately 5-10 mg of **Methyl dotriacontanoate** directly into a clean, dry NMR tube.
 - Add approximately 0.6 mL of CDCl_3 containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.

2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.

Parameter	^1H NMR	^{13}C NMR
Spectrometer Frequency	400 MHz	100 MHz
Solvent	CDCl_3	CDCl_3
Internal Standard	TMS (δ 0.00)	TMS (δ 0.00)
Temperature	298 K	298 K
Pulse Program	zg30	zgpg30
Number of Scans	16	1024
Relaxation Delay (d1)	2.0 s	2.0 s
Acquisition Time (aq)	4.09 s	1.09 s
Spectral Width (sw)	20 ppm	240 ppm
Transmitter Frequency Offset (o1p)	Centered on the spectrum	Centered on the spectrum

3. Data Processing

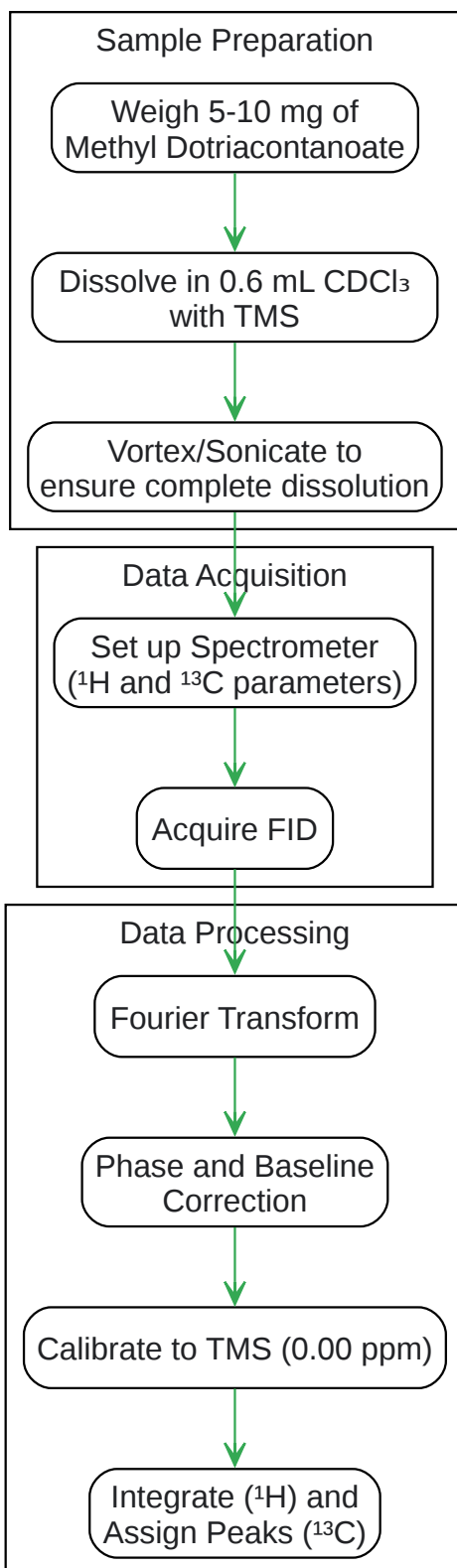
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually.
- Perform baseline correction.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- Integrate the signals in the ^1H NMR spectrum.
- For the ^{13}C NMR spectrum, pick the peaks and assign the chemical shifts.

Visualizations

Molecular Structure and NMR Assignments

Caption: Molecular structure of **Methyl dotriacontanoate** with corresponding ^1H and ^{13}C NMR chemical shift assignments.

Experimental Workflow



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Caption: Workflow for the NMR analysis of **Methyl dotriacontanoate**.

Conclusion

The ^1H and ^{13}C NMR spectra of **Methyl dotriacontanoate** are characterized by distinct signals corresponding to its long saturated alkyl chain and methyl ester functionality. The provided protocol offers a reliable method for obtaining high-resolution spectra, which are essential for the structural verification, purity assessment, and quality control of this compound in research and industrial settings. The predictable nature of its NMR data makes it an excellent standard for validating experimental conditions for other long-chain esters.

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